molecular formula C11H13N3O2S B5630017 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No. B5630017
M. Wt: 251.31 g/mol
InChI Key: CRLIHEKMCSUDIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves cyclization reactions, nucleophilic substitutions, and interactions with different reagents to introduce various substituents at specific positions on the core structure. For instance, the antimicrobial activity of similar compounds has been studied, revealing that derivatives obtained through substitution reactions with benzyl chlorides and chloroacetic acid exhibit significant activity against certain microbial strains (Kolisnyk et al., 2015).

Molecular Structure Analysis

NMR spectral data and elemental analysis are essential tools for confirming the structures of synthesized derivatives. Signals in the NMR spectra provide information about the positions of amino, methyl, and carboxamide groups within the molecule, essential for understanding the molecular structure and predicting reactivity and properties (Kolisnyk et al., 2015).

Chemical Reactions and Properties

The reactivity of 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide derivatives with various reagents leads to the formation of compounds with potential biological activities. These reactions include cyclizations, nucleophilic substitutions, and the introduction of functional groups that can significantly alter the biological properties of these compounds. The antimicrobial screening indicates that these derivatives can be more active than reference drugs against certain strains, highlighting their potential in medicinal chemistry (Kolisnyk et al., 2015).

Scientific Research Applications

Antimicrobial Activity

The compound and its derivatives have been studied for antimicrobial properties. Kolisnyk et al. (2015) synthesized novel derivatives of this compound, finding them more active against certain bacterial strains and fungi, including Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans, than reference drugs such as streptomycin and metronidazole (Kolisnyk et al., 2015). Additionally, Gein et al. (2015) synthesized N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides with notable antimicrobial activity (Gein et al., 2015).

Anticancer Activity

Habib et al. (2012) conducted a study on the anticancer and antimicrobial screening of new derivatives, identifying compound 8c as a potential lead for dual anticancer-antimicrobial agents due to its broad-spectrum activity against human cancer cell lines (Habib et al., 2012).

Chemical Synthesis and Characterization

Various studies have been conducted on the synthesis and characterization of this compound and its derivatives. For instance, Vlasov et al. (2015) developed an effective method for synthesizing ethyl 3-alkyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-6-carboxylate derivatives (Vlasov et al., 2015). Similarly, Kovalenko et al. (2007) discussed approaches to synthesizing 5-methyl-4-oxo-2-(coumarin-3-yl)-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides (Kovalenko et al., 2007).

Quantum Chemical Studies

Quantum chemical studies, like those by Mamarahmonov et al. (2014), have been conducted to understand the electronic structure and reactivity of substituted 2-oxo(thioxo)thieno[2,3-d]pyrimidin-4-ones (Mamarahmonov et al., 2014).

Other Applications

Other research includes the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems (Bakhite et al., 2005) (Bakhite et al., 2005), and the development of solid-phase synthetic methods for N-alkyl-4-alkylamino-6-arylthieno[3,2-d]pyrimidine-2-carboxamide derivatives (Ahn & Jeon, 2021) (Ahn & Jeon, 2021).

properties

IUPAC Name

5-methyl-4-oxo-3-propylthieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-3-4-14-5-13-10-7(11(14)16)6(2)8(17-10)9(12)15/h5H,3-4H2,1-2H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLIHEKMCSUDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C(C1=O)C(=C(S2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-oxo-3-propyl-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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